9-Allyl-2-chlorothioxanthen-9-ol
Overview
Description
9-Allyl-2-chlorothioxanthen-9-ol is a pharmaceutical primary standard from the zuclopenthixol API family . It is used in laboratory tests as prescribed in the British Pharmacopoeia .
Molecular Structure Analysis
The molecular structure of 9-Allyl-2-chlorothioxanthen-9-ol is represented by the empirical formula C16H13ClOS . It has a molecular weight of 288.79 . The molecule contains a total of 32 atoms, including 13 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 34 bonds, including 21 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Allyl-2-chlorothioxanthen-9-ol include a molecular weight of 288.79 and an empirical formula of C16H13ClOS . It is stored at a temperature of 2-8°C .Scientific Research Applications
1. Process Analytical Technology in Pharmaceutical Production
A study by Mitic et al. (2016) focused on the production of active pharmaceutical ingredients, highlighting the use of 9-allyl-2-chlorothioxanthen-9-ol in the continuous manufacturing of pharmaceuticals. This work demonstrates the value of process analytical technology (PAT) in enhancing the efficiency and sustainability of drug production processes (Mitic et al., 2016).
2. Photoinitiators for Radical Polymerization
Research by Wu et al. (2014) developed new amino-thioxanthone photoinitiators, including derivatives of 9-allyl-2-chlorothioxanthen-9-ol. These photoinitiators show broad absorption in the visible region, demonstrating their potential in initiating polymerization processes under visible light exposure (Wu et al., 2014).
3. Hydrochromic Materials for Moisture Sensing
A 2022 study by Chua et al. introduced a hydrochromic thioxanthylium cations system derived from thioxanthene-9-ols, including 9-allyl-2-chlorothioxanthen-9-ol. This system exhibits color change in response to moisture and has applications in humidity monitoring and anti-counterfeiting (Chua et al., 2022).
4. Photodehydroxylation Studies
Minto and Das (1989) conducted a study on the photodehydroxylation of 9-phenylxanthen-9-ol, which is structurally related to 9-allyl-2-chlorothioxanthen-9-ol. Their research provides insights into the behavior of related compounds under UV light, which is relevant for understanding the photochemical properties of 9-allyl-2-chlorothioxanthen-9-ol (Minto & Das, 1989).
Safety And Hazards
9-Allyl-2-chlorothioxanthen-9-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . It is stored at a temperature of 2-8°C and is classified as a combustible solid .
properties
IUPAC Name |
2-chloro-9-prop-2-enylthioxanthen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClOS/c1-2-9-16(18)12-5-3-4-6-14(12)19-15-8-7-11(17)10-13(15)16/h2-8,10,18H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKIVQFMOWEWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954675 | |
Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Allyl-2-chlorothioxanthen-9-ol | |
CAS RN |
33049-88-6 | |
Record name | 2-Chloro-9-(2-propen-1-yl)-9H-thioxanthen-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33049-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Allyl-2-chlorothioxanthen-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-allyl-2-chlorothioxanthen-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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